molecular formula C7H13F2NO B6284949 rac-(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine CAS No. 1820570-00-0

rac-(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine

Cat. No.: B6284949
CAS No.: 1820570-00-0
M. Wt: 165.2
InChI Key:
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Description

rac-(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine is a synthetic organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of a difluoromethoxy group attached to the cyclohexane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with a cyclohexane derivative.

    Introduction of Difluoromethoxy Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Could be explored for its pharmacological properties, such as acting on specific receptors or enzymes.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler analog without the difluoromethoxy group.

    Difluoromethoxybenzene: Contains the difluoromethoxy group but attached to a benzene ring instead of a cyclohexane ring.

Uniqueness

rac-(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine is unique due to the presence of both the cyclohexane ring and the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Difluoromethoxyamine hydrochloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with difluoromethoxyamine hydrochloride in the presence of sodium borohydride to yield rac-(1R,2R)-2-(difluoromethoxy)cyclohexanol.", "Step 2: The resulting alcohol is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 3: The hydrochloride salt is then reacted with sodium hydroxide to liberate the amine.", "Step 4: The amine is then treated with methanol to form the corresponding methanesulfonate salt.", "Step 5: The methanesulfonate salt is then reacted with sodium hydroxide to liberate the amine once again.", "Step 6: The amine is finally treated with ethanol and diethyl ether to yield the target compound, rac-(1R,2R)-2-(difluoromethoxy)cyclohexan-1-amine." ] }

CAS No.

1820570-00-0

Molecular Formula

C7H13F2NO

Molecular Weight

165.2

Purity

0

Origin of Product

United States

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